molecular formula C7H7Cl2NO B13676408 (4,6-Dichloro-5-methylpyridin-3-yl)methanol

(4,6-Dichloro-5-methylpyridin-3-yl)methanol

Cat. No.: B13676408
M. Wt: 192.04 g/mol
InChI Key: FAXGJDIKJMMSPL-UHFFFAOYSA-N
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Description

(4,6-Dichloro-5-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04258 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms, a methyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloro-5-methylpyridin-3-yl)methanol typically involves the chlorination of 5-methylpyridin-3-ylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . The reaction proceeds through the substitution of hydrogen atoms on the pyridine ring with chlorine atoms, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloro-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4,6-Dichloro-5-methylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4,6-Dichloro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-3-methylpyridin-2-yl)methanol
  • 4,6-Dichloro-5-ethylpyridin-3-yl)methanol
  • 4,6-Dichloro-5-methylpyridin-2-yl)methanol

Uniqueness

(4,6-Dichloro-5-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(4,6-dichloro-5-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H7Cl2NO/c1-4-6(8)5(3-11)2-10-7(4)9/h2,11H,3H2,1H3

InChI Key

FAXGJDIKJMMSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)CO)Cl

Origin of Product

United States

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